molecular formula C17H12N4O4S3 B2502314 Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate CAS No. 1226454-03-0

Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2502314
CAS No.: 1226454-03-0
M. Wt: 432.49
InChI Key: DITICFDCSLIHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a compound characterized by a complex and richly functional molecular structure. As a member of the thiazole and thiadiazole-containing family, it holds promise for diverse applications in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate involves multi-step organic synthesis. The key steps typically include the formation of the benzo[d]thiazole and 1,3,4-thiadiazole rings, followed by the introduction of thio and furan-2-carboxylate groups. Conditions such as reflux, varied pH environments, and the presence of catalysts or activating agents are often employed.

Industrial Production Methods: Industrial production might leverage more scalable processes involving batch or continuous flow techniques. Such methods are typically optimized to enhance yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate undergoes several types of reactions, including but not limited to:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Employing reducing agents like lithium aluminum hydride.

  • Substitution: Undergoing nucleophilic or electrophilic substitution reactions in the presence of halogenating agents or bases.

The common reagents and conditions used in these reactions can vary, but the products formed include hydroxyl derivatives, amines, and substituted furan derivatives.

Scientific Research Applications

This compound exhibits versatility across several fields:

  • Chemistry: Its complex structure allows for the exploration of reaction mechanisms and the synthesis of analogs.

  • Biology: Potential bioactive properties make it a candidate for studies related to antimicrobial, antiviral, and anticancer activities.

  • Medicine: The ability to interact with biological targets could lead to the development of new therapeutic agents.

  • Industry: Its stability and reactivity can be exploited in the creation of novel materials and polymers.

Comparison with Similar Compounds

Compared to other thiazole and thiadiazole derivatives, Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate stands out due to its combined furan and thioether groups, which could confer unique reactivity and bioactivity. Similar compounds in this class might include:

  • 5-(benzo[d]thiazol-2-yl)-1,3,4-thiadiazole derivatives

  • Methyl 5-(1,3,4-thiadiazol-2-ylthio)furan-2-carboxylate

  • Benzo[d]thiazole-linked 1,3,4-thiadiazoles

These related molecules may share some reactivity and applications but differ in their functional group substitutions and overall bioactive profiles.

Properties

IUPAC Name

methyl 5-[[5-(1,3-benzothiazole-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4S3/c1-24-15(23)11-7-6-9(25-11)8-26-17-21-20-16(28-17)19-13(22)14-18-10-4-2-3-5-12(10)27-14/h2-7H,8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITICFDCSLIHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.